Ethyl 6-ethyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 6-ETHYL-2-(4-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound belonging to the class of tetrahydrobenzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, an ethyl group, and a methoxybenzamido moiety
Preparation Methods
The synthesis of ETHYL 6-ETHYL-2-(4-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common synthetic route begins with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. These intermediates are obtained via a reaction between cyclohexanones and ethyl cyanoacetate . The next step involves N-acylation with benzoyl chloride to form the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
ETHYL 6-ETHYL-2-(4-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 6-ETHYL-2-(4-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial growth by targeting essential enzymes or proteins involved in cell wall synthesis . In anticancer studies, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
ETHYL 6-ETHYL-2-(4-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other tetrahydrobenzothiophene derivatives. Similar compounds include:
- **Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6
Properties
Molecular Formula |
C21H25NO4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 6-ethyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H25NO4S/c1-4-13-6-11-16-17(12-13)27-20(18(16)21(24)26-5-2)22-19(23)14-7-9-15(25-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,22,23) |
InChI Key |
KHPWRZPMPFIEDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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